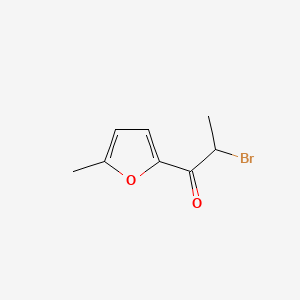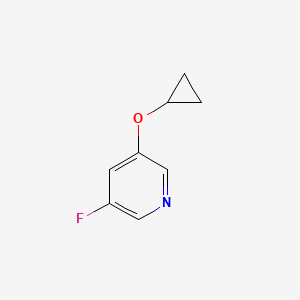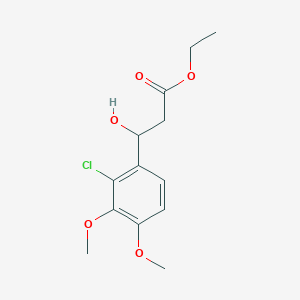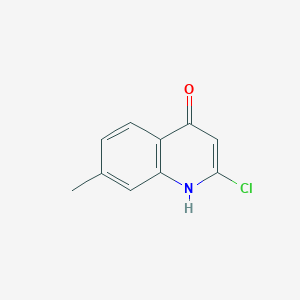![molecular formula C6H3ClN2O B13664178 6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)
6-Chlorooxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Chlorooxazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives. One common method includes the condensation of 5-amino-6-hydroxypyrimidine with phenyl chlorothionocarbonate in the presence of pyridine, followed by treatment with pyrrolidines in the presence of triethylamine (TEA). This process leads to the formation of thioamide, which cyclizes to the desired product with silver nitrate in ammonia solution . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
6-Chlorooxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include phosphorus oxychloride, polyphosphoric acid, and various bases and solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chlorooxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chlorooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can act as a receptor antagonist by blocking the binding of endogenous ligands to their receptors, leading to altered cellular responses .
Comparison with Similar Compounds
6-Chlorooxazolo[4,5-b]pyridine can be compared with other similar compounds such as:
Oxazolo[5,4-d]pyrimidine: This compound also features an oxazole ring fused to a pyrimidine ring and is known for its pharmacological activities.
Isoxazolo[4,5-b]pyridine: Similar in structure, this compound has been studied for its antibacterial, anticancer, and antiproliferative activities.
Thiazolo[4,5-b]pyridine: This compound is known for its broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C6H3ClN2O |
|---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
6-chloro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H |
InChI Key |
ULYPQBHSDOHIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1OC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)



![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
![2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B13664136.png)
![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)




